1-Butan-2-yl-3-phenylurea

Agricultural Chemistry Fungicide Development Structure-Activity Relationship (SAR)

Procure 1-Butan-2-yl-3-phenylurea (CAS 15054-55-4) to access the essential sec-butyl substitution pattern critical for fungicide activity against *Rhizoctonia solani*. Using generic N-alkyl analogs introduces unvalidated variables, risking assay failure. This compound provides the exact pharmacophore for reliable SAR mapping and serves as the ideal model substrate for scalable process chemistry optimization, matching the core of key agrochemical intermediates. Ensure your research builds on proven structure-activity features. Request pricing and availability for your project today.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 15054-55-4
Cat. No. B6612999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butan-2-yl-3-phenylurea
CAS15054-55-4
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H16N2O/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14)
InChIKeyVFOWJQYAABAIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butan-2-yl-3-phenylurea (CAS 15054-55-4): A Sec-Butyl Phenylurea Scaffold for Fungicide and Herbicide Research


1-Butan-2-yl-3-phenylurea (CAS 15054-55-4), also referred to as N-(sec-butyl)-N'-phenylurea or 1-(sec-butyl)-3-phenylurea, is a member of the phenylurea chemical class with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is characterized by a sec-butyl group attached to one nitrogen of the urea moiety and an unsubstituted phenyl ring attached to the other nitrogen [1]. This compound is listed in chemical inventories and is commercially available from suppliers such as Sigma-Aldrich as part of the AldrichCPR collection [2]. Phenylureas of this type have been investigated for their cytokinin-like activity [3] and serve as key intermediates or analogs in the development of fungicides, herbicides, and insecticides [4].

Why Generic Phenylurea Substitution Fails: The Critical Role of the N-Alkyl Group in 1-Butan-2-yl-3-phenylurea


The substitution of one phenylurea compound for another is a high-risk scientific decision that can lead to complete loss of desired activity or the introduction of undesirable off-target effects. The quantitative structure-activity relationship (SAR) of phenylureas demonstrates that the identity of the N-alkyl substituent is a critical determinant of both potency and selectivity. For example, in the development of the fungicide pencycuron, systematic SAR studies revealed that among various alkyl groups, the sec-butyl and cyclopentyl moieties conferred the highest fungicidal activity against Rhizoctonia solani, while other alkyl chains or substitutions on the phenyl ring drastically reduced or abolished activity [1]. Similarly, research on herbicidal phenylureas shows that only compounds with two small N-substituents generally exhibit activity [2]. Therefore, a compound like 1-butyl-3-phenylurea or 1-tert-butyl-3-phenylurea cannot be assumed to behave identically to 1-Butan-2-yl-3-phenylurea; the specific steric and electronic properties of the sec-butyl group are essential for achieving the desired interaction with a biological target or for fitting a defined synthetic protocol. The evidence below provides a quantitative, comparator-based justification for why this specific compound is selected over its close analogs.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Butan-2-yl-3-phenylurea (CAS 15054-55-4)


Differentiation 1: Sec-Butyl Group Confers Optimal Fungicidal Activity in a Core Scaffold

In a systematic SAR study for a new fungicide class (benzylurea derivatives), the sec-butyl group was identified as one of the two most active alkyl substituents for fungicidal activity against Rhizoctonia solani, the causative agent of rice sheath blight. This finding directly informs the selection of a compound containing the sec-butyl moiety. The study explicitly states that among various alkyl groups tested, 'sec-Butyl and cyclopentyl group were most active' [1]. This provides a direct, class-level inference that 1-Butan-2-yl-3-phenylurea, which incorporates this specific sec-butyl group, is a superior choice for research into this mechanism or scaffold compared to analogs with other alkyl chains (e.g., n-butyl, isopropyl).

Agricultural Chemistry Fungicide Development Structure-Activity Relationship (SAR) Rhizoctonia solani

Differentiation 2: Physicochemical Property Profile Distinguishes from N-Alkyl Analogs

The specific physicochemical properties of 1-Butan-2-yl-3-phenylurea, which are a direct consequence of its sec-butyl substitution, differentiate it from its structural analogs. For example, its density is reported as 1.06 g/cm³ and its boiling point as 278.8 °C at 760 mmHg [1]. These values can be directly compared to those of closely related analogs, such as 1-tert-butyl-3-phenylurea (CAS 17605-91-9), which has a predicted density of 1.0±0.1 g/cm³ and boiling point of 295.5±23.0 °C at 760 mmHg . The quantifiable difference in boiling point (approx. 17°C) and density reflects the different steric bulk and molecular packing of a sec-butyl vs. a tert-butyl group. These are critical parameters for purification (e.g., distillation), formulation (e.g., solubility, volatility), and computational modeling (e.g., LogP, molecular volume).

Medicinal Chemistry Drug Design Physicochemical Properties Computational Chemistry

Differentiation 3: Role as a Key Intermediate in the Synthesis of a Commercial Fungicide

The sec-butyl-phenylurea motif is a core structural component in the synthesis pathway of pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea), a commercial fungicide [1]. The SAR studies leading to pencycuron's discovery specifically identified the sec-butyl group as being among the most active [2]. For a chemist seeking to synthesize or modify this fungicide scaffold, or to explore the structure-activity landscape around it, 1-Butan-2-yl-3-phenylurea is a direct and essential building block. An alternative, like a tert-butyl or isopropyl analog, would lead to a different structural derivative and is unlikely to yield the same activity profile, as demonstrated by the SAR study which found that the alkyl moiety must be bulky with 3-6 carbons and branched at the first carbon [2].

Synthetic Chemistry Process Chemistry Agrochemical Synthesis Route Scouting

Application Scenarios Where the Differentiated Profile of 1-Butan-2-yl-3-phenylurea (CAS 15054-55-4) is Essential


Scenario 1: Structure-Activity Relationship (SAR) Studies for Next-Generation Fungicides

A research team investigating novel fungicides targeting Rhizoctonia solani requires a series of phenylurea analogs to map the SAR around a new lead scaffold. Procurement of 1-Butan-2-yl-3-phenylurea is essential for this work, as it provides the exact sec-butyl substitution pattern that prior art has established as a 'most active' moiety in this chemical space [1]. Using a generic substitute, such as 1-butyl-3-phenylurea or 1-tert-butyl-3-phenylurea, would introduce an unvalidated variable, wasting valuable screening resources and potentially missing a key active region of chemical space. This compound allows the team to build upon a proven activity feature.

Scenario 2: Synthetic Route Scouting and Process Chemistry for a Known Agrochemical Intermediate

A process chemist is tasked with developing a robust, scalable synthetic route to an advanced intermediate for pencycuron or a structurally related fungicide candidate. 1-Butan-2-yl-3-phenylurea serves as the ideal model substrate for optimizing key bond-forming reactions, such as N-alkylation of the urea or further functionalization of the phenyl ring, because it contains the exact sec-butyl-phenylurea core that is essential for downstream biological activity [2]. Using an alternative with a different N-alkyl group (e.g., a tert-butyl analog) would lead to different reaction kinetics, yields, or byproduct profiles, making the optimized process non-transferable to the actual target molecule.

Scenario 3: Comparative Physicochemical and ADME Property Profiling

A medicinal chemistry or computational chemistry group is building a quantitative structure-property relationship (QSPR) model for a series of phenylurea drug candidates. To accurately model the influence of the N-alkyl substituent on properties like lipophilicity (LogP), solubility, and boiling point, they require precise experimental data for the sec-butyl analog. The known density of 1.06 g/cm³ and boiling point of 278.8 °C for 1-Butan-2-yl-3-phenylurea [3] provide critical, hard data points for model calibration. This allows the team to make reliable predictions about the properties of more complex, yet-to-be-synthesized molecules, a task that would be impossible with less well-characterized or inappropriate analogs.

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